Enantiomeric Purity and Pharmacological Divergence from the R-Isomer
The target (S)-enantiomer is a distinct chemical entity from its (R)-isomer, (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine (CAS 1270025-71-2) . Within this compound class, enantiomers often display divergent pharmacological profiles. For instance, patent data on the structurally related benzofuran 5-MBPB indicates that its enantiomers have different monoamine release profiles: while both are full serotonin releasers, the R-enantiomer is only a partial norepinephrine releaser and a dopamine reuptake inhibitor [1]. This class-level inference strongly suggests that the target (S)-enantiomer will exhibit a unique pharmacological signature compared to its (R)-counterpart, which may translate to a different therapeutic or off-target effect profile.
| Evidence Dimension | Stereochemical Impact on Pharmacodynamics |
|---|---|
| Target Compound Data | (1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine |
| Comparator Or Baseline | (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine |
| Quantified Difference | Not directly quantified; inferred from the enantioselective pharmacology of 5-MBPB, where R- and S-enantiomers show different profiles for serotonin, norepinephrine, and dopamine transporter activity. |
| Conditions | Inference based on patent analysis of monoamine release and reuptake inhibition for related benzofuran scaffolds (WO/2021/252538). |
Why This Matters
Procurement of the specific enantiomer is mandatory for maintaining fidelity in any biological assay or synthetic route dependent on a specific receptor interaction or metabolic profile.
- [1] Baggott, M. Advantageous benzofuran compositions for mental disorders or enhancement. WO/2021/252538, 2021. View Source
